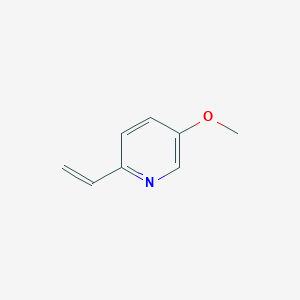

2-Ethenyl-5-methoxypyridine

描述

2-Ethenyl-5-methoxypyridine (CAS: Not explicitly provided in evidence) is a pyridine derivative featuring an ethenyl (-CH=CH2) substituent at position 2 and a methoxy (-OCH3) group at position 4. Though direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 2-Ethynyl-5-methoxypyridine ) suggest applications in pharmaceutical intermediates or organic synthesis due to the versatility of pyridine-based frameworks.

属性

CAS 编号 |

848951-13-3 |

|---|---|

分子式 |

C8H9NO |

分子量 |

135.16 g/mol |

IUPAC 名称 |

2-ethenyl-5-methoxypyridine |

InChI |

InChI=1S/C8H9NO/c1-3-7-4-5-8(10-2)6-9-7/h3-6H,1H2,2H3 |

InChI 键 |

GGGREHPALQTOLP-UHFFFAOYSA-N |

规范 SMILES |

COC1=CN=C(C=C1)C=C |

产品来源 |

United States |

准备方法

Sonogashira Coupling: This method involves coupling 2-iodo-5-methoxypyridine with terminal alkynes using a palladium catalyst.

Direct Alkylation: Another approach is the direct alkylation of 2-methoxypyridine with an ethynylating agent under suitable conditions .

Industrial Production:: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it for specific applications.

化学反应分析

Oxidation: 2-Ethynyl-5-methoxypyridine can undergo oxidation reactions, leading to the formation of various oxidation products.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Reduction: Reduction of the triple bond (ethynyl group) can yield saturated derivatives.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Substitution: Alkyl halides or other nucleophiles.

Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).

科学研究应用

Organic Synthesis

2-Ethenyl-5-methoxypyridine serves as a valuable building block in organic synthesis. Its structural framework allows for the development of more complex molecules, which can be utilized in various chemical reactions and processes. The compound's reactivity can be harnessed to create derivatives with tailored properties for specific applications.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential scaffold for drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals. Notably, derivatives of methoxypyridine have shown promise in anti-cancer and anti-inflammatory activities, indicating that this compound could contribute to the development of therapeutics targeting diseases such as prostate cancer .

Case Study: Anticancer Activity

A study investigated the activity of methoxypyridine derivatives against prostate cancer cell lines (LNCaP). The results indicated that certain derivatives exhibited significant inhibitory effects on androgen receptors, suggesting potential for further development in cancer therapies .

Materials Science

The compound is also relevant in materials science, particularly in creating functionalized surfaces or polymers. Its unique chemical structure can be modified to enhance material properties, making it suitable for applications in coatings, adhesives, and other polymer-based technologies.

作用机制

The exact mechanism of action depends on its specific application. In drug development, it could target specific receptors or enzymes, affecting cellular processes.

相似化合物的比较

The following analysis compares 2-Ethenyl-5-methoxypyridine with structurally related pyridine derivatives, focusing on substituent effects, applications, and inferred properties.

Structural Analogues and Substituent Effects

Key Observations :

- Ethenyl vs.

- Methoxy Position: Methoxy at position 5 (vs.

Photochemical and UV Stability

- The UV-sensitive behavior of (E)-5-[2-(methoxycarbonyl)ethenyl]cytidine () highlights how ethenyl groups contribute to photochemical activity.

生物活性

2-Ethenyl-5-methoxypyridine (CAS No. 848951-13-3) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by an ethenyl group at the 2-position and a methoxy group at the 5-position of the pyridine ring. Research into its biological activity includes investigations into its antimicrobial properties, effects on cellular processes, and potential therapeutic applications.

The molecular formula of this compound is C_9H_9N, with a molecular weight of approximately 135.17 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various strains of bacteria. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting it may serve as a lead compound in the development of new antibiotics to combat resistant bacterial strains .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanisms underlying the antimicrobial activity of this compound are thought to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis. This compound may inhibit specific enzymes involved in these processes, akin to established antibiotic classes .

Cytotoxicity and Antiproliferative Effects

In addition to its antimicrobial properties, research has indicated that this compound may possess cytotoxic effects on certain cancer cell lines. A study assessed its impact on human cancer cell lines, revealing that it can induce apoptosis in a dose-dependent manner, particularly in breast cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 25 |

| A549 (Lung Cancer) | 20 |

Case Study 1: Antibacterial Screening

A recent antibacterial screening conducted by researchers involved synthesizing derivatives of this compound and evaluating their activity against multi-drug resistant bacteria. The results indicated that modifications to the methoxy group significantly affected antimicrobial potency, with some derivatives showing improved efficacy compared to the parent compound .

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, researchers treated various cancer cell lines with different concentrations of this compound. The findings demonstrated that higher concentrations led to increased cell death, with mechanisms involving both caspase activation and mitochondrial dysfunction being implicated in the observed cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。